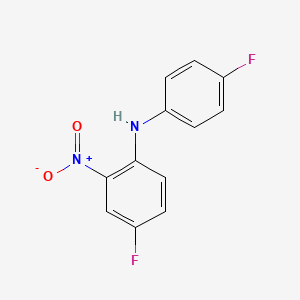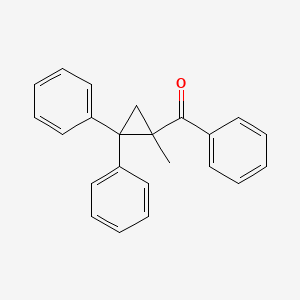![molecular formula C26H28Cl2N6O2 B14003655 5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride CAS No. 21696-31-1](/img/structure/B14003655.png)
5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with chloro and carbamimidoyl groups. Its hydrochloride form enhances its solubility and stability, making it suitable for various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the chlorination of a benzene derivative, followed by the introduction of carbamimidoyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for its intended applications.
化学反应分析
Types of Reactions
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, hydrogen peroxide), and reducing agents (sodium borohydride, lithium aluminum hydride). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in various substituted benzene derivatives.
科学研究应用
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- N,N’-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
- 5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
Uniqueness
5-chloro-1-N,3-N-bis[4-(N,N’-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are essential.
属性
CAS 编号 |
21696-31-1 |
|---|---|
分子式 |
C26H28Cl2N6O2 |
分子量 |
527.4 g/mol |
IUPAC 名称 |
5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride |
InChI |
InChI=1S/C26H27ClN6O2.ClH/c1-28-23(29-2)16-5-9-21(10-6-16)32-25(34)18-13-19(15-20(27)14-18)26(35)33-22-11-7-17(8-12-22)24(30-3)31-4;/h5-15H,1-4H3,(H,28,29)(H,30,31)(H,32,34)(H,33,35);1H |
InChI 键 |
ICQCCWFXZJXHDJ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=NC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=NC)NC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



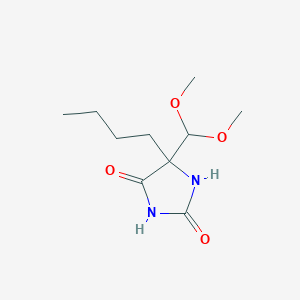
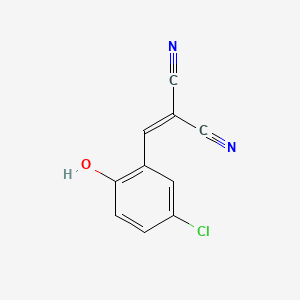
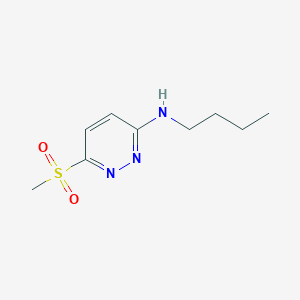
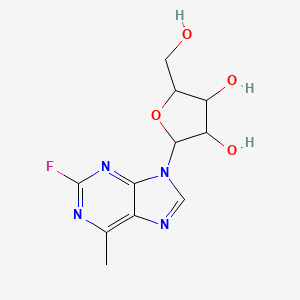
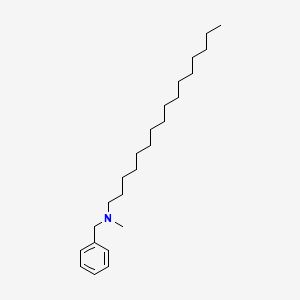


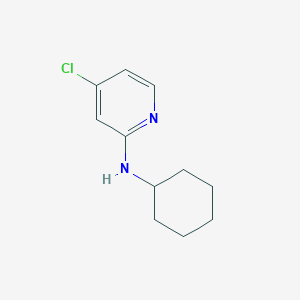
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
